molecular formula C13H18N2O2 B8354133 1-(3-Nitrophenethyl)piperidine

1-(3-Nitrophenethyl)piperidine

Cat. No. B8354133
M. Wt: 234.29 g/mol
InChI Key: ZRDFCBNSANRTSD-UHFFFAOYSA-N
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Patent
US07951803B2

Procedure details

To a solution of 0.2 g (0.85 mmol, 1.0 eq.) of 1-(3-nitrophenethyl)piperidine (I-25) in 15 mL of THF was added ˜30 mg of Raney Nickel. The reaction mixture was stirred under 1 atm. of hydrogen at room temperature for 16 h. The reaction mixture was then filtered through Celite® and the solvent was removed in vacuo to provide 3-(2-(piperidin-1-yl)ethyl)benzenamine (I-26).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)([O-])=O.[H][H]>C1COCC1.[Ni]>[N:9]1([CH2:8][CH2:7][C:6]2[CH:5]=[C:4]([NH2:1])[CH:17]=[CH:16][CH:15]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCN2CCCCC2)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mg
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCC=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.